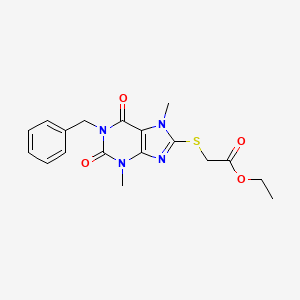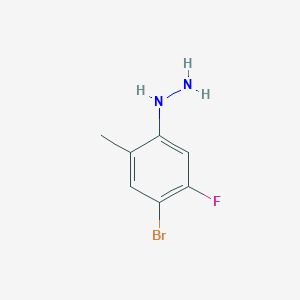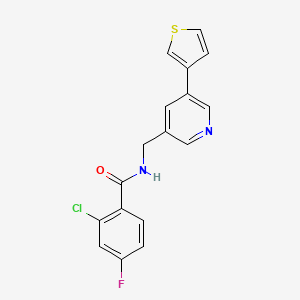![molecular formula C9H15ClN2O B2872332 [1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride CAS No. 1864015-42-8](/img/structure/B2872332.png)
[1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride” is a chemical compound with the molecular formula C7H11ClN2O . It is also known by other names such as 4-methoxyphenylhydrazine hydrochloride, 4-methoxyphenyl hydrazine hydrochloride, and 4-anisylhydrazine hydrochloride .
Synthesis Analysis
The synthesis of “this compound” can be achieved through several methods. One such method involves the reaction of 4-methoxyphenyl hydrazine with methyl levulinate under acid-catalyzed conditions . The resulting phenylhydrazone is then heated to allow isomerization to an enamine and a subsequent cyclic [3,3] sigmatropic rearrangement . The elimination of ammonia gives the indole .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H11ClN2O . The molecular weight of this compound is 174.63 g/mol .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can participate in the Wolff-Kishner reduction, a reaction that converts aldehydes and ketones into alkanes .Physical and Chemical Properties Analysis
“this compound” is a crystalline powder with a molecular weight of 174.63 g/mol .Applications De Recherche Scientifique
Synthesis of Complex Organic Compounds
The compound [1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride has been utilized as a starting material or intermediate in the synthesis of a wide range of organic molecules. It plays a crucial role in facilitating reactions such as Friedel–Crafts reactions, cyclization, and the formation of Schiff and Mannich bases. These synthetic applications lead to the production of compounds with potential biological activities or as part of the structural framework in more complex molecules. For example, Mizuno et al. (2006) explored its use in the syntheses of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), demonstrating its utility in creating novel compounds through a new synthetic route that includes cyclization with hydrazine (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
Antibacterial and Antifungal Activities
Several studies have investigated the antimicrobial properties of compounds synthesized from this compound. The creation of Schiff bases and other derivatives has shown moderate to good antibacterial and antifungal activities. Bharti et al. (2010) synthesized a series of compounds that displayed significant antimicrobial activity, illustrating the potential of this compound derivatives as candidates for developing new antimicrobial agents (Bharti, Nath, Tilak, & Singh, 2010).
Environmental and Biological Applications
The compound and its derivatives have also found applications in environmental and biological contexts. For instance, Zhu et al. (2019) reported the design of a ratiometric fluorescent probe for the detection of hydrazine, a compound related to this compound, in biological and water samples. This probe, utilizing a novel synthetic derivative, offers a low cytotoxicity, reasonable cell permeability, and a large Stokes shift, making it suitable for environmental monitoring and biological imaging (Zhu, Xu, Sang, Zhao, Wang, Wu, Fan, Wang, & Li, 2019).
Mécanisme D'action
While the specific mechanism of action for “[1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride” is not mentioned in the search results, hydrazine derivatives like this one are known to participate in various chemical reactions. For example, in the Wolff-Kishner reduction, hydrazine reacts with a carbonyl to form a hydrazone, which can then be converted to the corresponding alkane by reaction with a base and heat .
Safety and Hazards
“[1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride” is considered hazardous. It may cause an allergic skin reaction and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)ethylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-7(11-10)8-3-5-9(12-2)6-4-8;/h3-7,11H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMLEFOAKXEJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,6-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2872249.png)



![2-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2872255.png)


![2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2872259.png)

![5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2872262.png)



![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide](/img/structure/B2872272.png)
